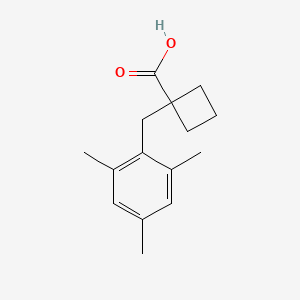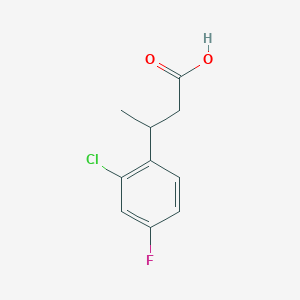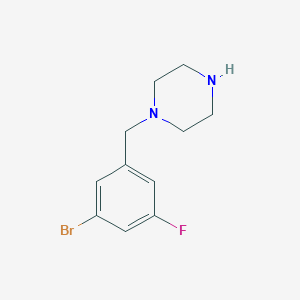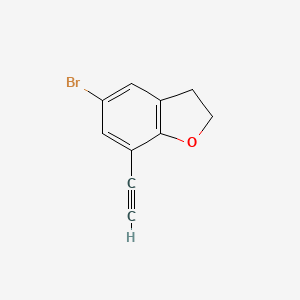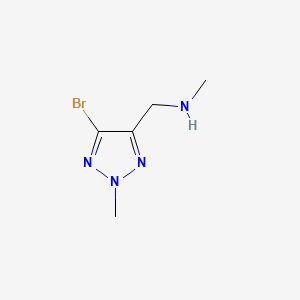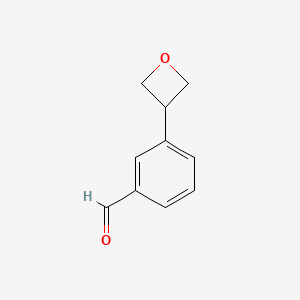
3-(Oxetan-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yl)benzaldehyde: is an organic compound that has garnered significant interest due to its unique structure and potential applications in various fields of research and industry. The compound features a benzaldehyde moiety attached to an oxetane ring, which is a four-membered cyclic ether. This combination of functional groups imparts distinctive chemical properties to the molecule, making it a valuable subject of study in synthetic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)benzaldehyde typically involves the formation of the oxetane ring followed by its functionalization with a benzaldehyde group. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of benzaldehyde with an alkene to form the oxetane ring . Another approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol, which is then further functionalized .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Oxetan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) can be used for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or phenols can be used in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent.
Major Products:
Oxidation: 3-(Oxetan-3-yl)benzoic acid.
Reduction: 3-(Oxetan-3-yl)benzyl alcohol.
Substitution: Various 3-substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Oxetan-3-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The oxetane ring is known for its ability to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. Therefore, derivatives of this compound are explored for their potential therapeutic applications .
Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and as intermediates in the synthesis of various fine chemicals .
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-yl)benzaldehyde and its derivatives often involves the interaction of the oxetane ring with biological targets. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes or receptors. This interaction can modulate biological pathways, making oxetane-containing compounds valuable in drug discovery .
Comparación Con Compuestos Similares
Oxetan-3-one: Another oxetane derivative used in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: A precursor in the synthesis of various oxetane derivatives.
Oxetanocin A: A natural product with antiviral properties.
Uniqueness: 3-(Oxetan-3-yl)benzaldehyde is unique due to the presence of both an oxetane ring and a benzaldehyde group, which imparts distinctive reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-5,10H,6-7H2 |
Clave InChI |
VBBXZJXUNXWVTD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



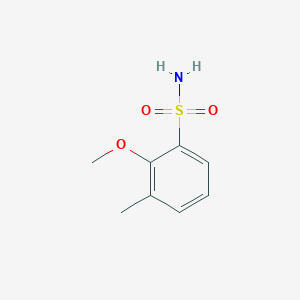
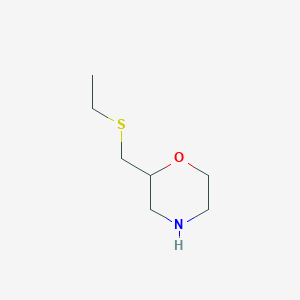
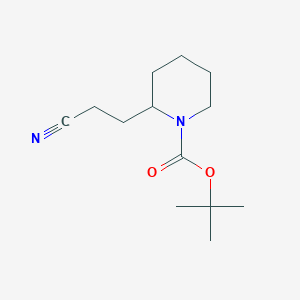
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)
